p-Hydroxyfelbamate is a chemical compound derived from felbamate, an anticonvulsant medication primarily used for the treatment of epilepsy. This compound is notable for its potential therapeutic applications and its role in pharmacological research. p-Hydroxyfelbamate is classified as a derivative of the original felbamate structure, which is characterized by its unique molecular configuration that contributes to its biological activity.
The compound p-Hydroxyfelbamate is synthesized from felbamate, which itself is a synthetic organic compound. Felbamate was developed as an anticonvulsant agent and has been used clinically since the 1990s. The synthesis of p-Hydroxyfelbamate involves modifying the felbamate structure to enhance its pharmacological properties.
p-Hydroxyfelbamate falls under the category of anticonvulsants and is classified as a derivative of the carboxylic acid group. Its classification is significant for understanding its mechanism of action and potential therapeutic uses.
The synthesis of p-Hydroxyfelbamate can be achieved through various chemical reactions involving felbamate as the starting material. One common method involves hydroxylation, where a hydroxyl group (-OH) is introduced into the aromatic ring of felbamate. This reaction can be facilitated by using oxidizing agents or specific catalysts.
p-Hydroxyfelbamate has a molecular formula of C11H14N2O4, similar to that of felbamate but with an additional hydroxyl group. The structural formula can be represented as follows:
p-Hydroxyfelbamate can participate in various chemical reactions typical for compounds containing hydroxyl and carboxylic groups. Key reactions include:
The reactivity of p-Hydroxyfelbamate is influenced by its functional groups, allowing it to serve as a precursor in synthesizing other pharmaceutical compounds or derivatives.
The mechanism of action for p-Hydroxyfelbamate involves modulation of neurotransmitter systems in the central nervous system. It primarily acts on:
Research indicates that p-Hydroxyfelbamate may exhibit neuroprotective effects and could potentially reduce neuronal excitability through these mechanisms.
p-Hydroxyfelbamate has several potential applications in scientific research and medicine:
p-Hydroxyfelbamate (C₁₁H₁₄N₂O₅) is distinguished by a phenolic hydroxyl group para-substituted on the phenyl ring of the parent compound felbamate. This modification significantly alters its physicochemical properties and biological interactions. Key structural features include:
Table 1: Molecular Properties of p-Hydroxyfelbamate
| Property | Value | 
|---|---|
| IUPAC Name | [3-carbamoyloxy-2-(4-hydroxyphenyl)propyl] carbamate | 
| Molecular Formula | C₁₁H₁₄N₂O₅ | 
| Molecular Weight | 254.24 g/mol | 
| SMILES Notation | NC(=O)OCC(COC(N)=O)C1=CC=C(O)C=C1 | 
| InChI Key | PXBZEVLDFAKFLV-UHFFFAOYSA-N | 
| Hydrogen Bond Donors | 3 | 
| Hydrogen Bond Acceptors | 5 | 
| Topological Polar Surface Area | 124.87 Ų | 
Computational analyses predict moderate lipophilicity (logP ≈ 0.4) and high solubility in aqueous media [3] [7]. The hydroxyl group facilitates phase II conjugation reactions (glucuronidation/sulfation), accelerating renal excretion [3] [6].
The identification of p-Hydroxyfelbamate emerged from investigations into felbamate metabolism during its clinical development:
Table 2: Key Chronological Milestones
| Year | Event | 
|---|---|
| 1993 | FDA approval of felbamate | 
| 1994 | Structural characterization of p-Hydroxyfelbamate | 
| 1995 | Confirmation as primary oxidative metabolite | 
| 2000s | Role in pharmacogenomic studies of felbamate | 
p-Hydroxyfelbamate is integral to felbamate’s disposition and activity, though it lacks significant direct antiepileptic effects:
Phase I Metabolic Activation
Phase II Conjugation and Elimination
Pharmacological Implications
Table 3: Metabolic Properties of p-Hydroxyfelbamate
| Parameter | Characteristics | 
|---|---|
| Precursor Drug | Felbamate | 
| Formation Enzymes | CYP3A4, CYP2E1 | 
| Metabolic Fraction | 10–15% of felbamate clearance | 
| Conjugation Enzymes | UGT1A9, UGT2B7 | 
| Elimination Half-life | 5–8 hours (shorter than felbamate) | 
| Receptor Activity | NMDA receptor: No significant binding | 
CAS No.:
                                    
                CAS No.: 3321-80-0
                                    
                CAS No.: 140456-78-6
CAS No.: 130606-00-7